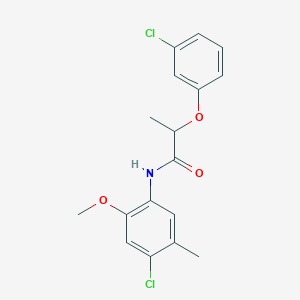
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, also known as NMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NMPP is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means that it can activate this receptor in a specific manner. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
作用机制
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide exerts its effects by selectively activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways, and the downregulation of genes involved in lipid synthesis and pro-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue
- Improved insulin sensitivity and glucose tolerance
- Reduced inflammation and oxidative stress
- Inhibition of cancer cell growth and induction of apoptosis
- Improved cognitive function and reduced neuroinflammation
实验室实验的优点和局限性
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments, including:
- Selective activation of PPARδ without affecting other PPAR isoforms
- High potency and efficacy in vitro and in vivo
- Availability of commercial sources for easy access
However, this compound also has some limitations for lab experiments, including:
- Limited solubility in aqueous solutions, which can limit its use in certain assays
- Potential off-target effects at high concentrations
- Lack of long-term safety data for human use
未来方向
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, including:
- Development of more potent and selective PPARδ agonists with improved pharmacokinetic properties
- Investigation of the long-term safety and efficacy of this compound and other PPARδ agonists in human clinical trials
- Exploration of the potential applications of this compound and other PPARδ agonists in the treatment of metabolic disorders, cancer, and neurodegenerative diseases
- Elucidation of the molecular mechanisms underlying the effects of this compound and other PPARδ agonists on lipid metabolism, glucose homeostasis, and inflammation.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation, which makes it a promising candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it can improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-7-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-5-12(18)8-13/h4-9,11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEACNXWKPJDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)
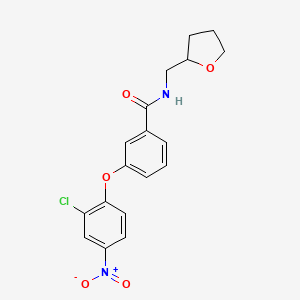
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)
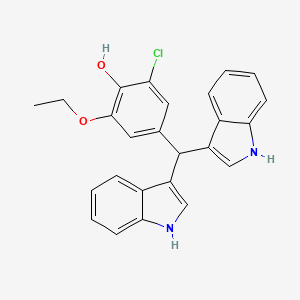

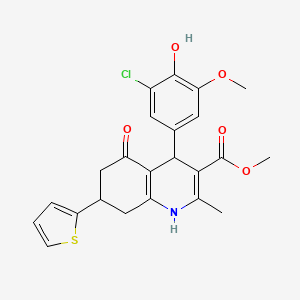
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)
![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)
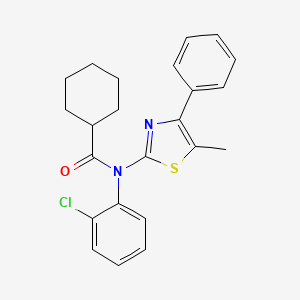

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)